molecular formula C9H12O3 B135867 3,4-Dimethoxybenzyl alcohol CAS No. 93-03-8

3,4-Dimethoxybenzyl alcohol

Cat. No. B135867
CAS RN: 93-03-8
M. Wt: 168.19 g/mol
InChI Key: OEGPRYNGFWGMMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethoxybenzyl alcohol, also known as veratryl alcohol, is a secondary metabolite that has been studied for its role in various biochemical processes. It is a compound of interest due to its presence in wood-decaying fungi and its involvement in lignin degradation . The compound has been used as a protecting group in synthetic chemistry and has been the subject of various studies to understand its physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of compounds related to 3,4-dimethoxybenzyl alcohol involves the use of protecting groups to shield certain functional groups during chemical reactions. For instance, the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group has been introduced as a new alcohol protecting group, which is orthogonal with the p-methoxybenzyl group and can be removed under specific conditions . Additionally, the 3,4-dimethoxybenzyl moiety itself has been used as an N-protecting group for 1,2-thiazetidine 1,1-dioxides, showcasing its versatility in synthetic applications .

Molecular Structure Analysis

The molecular structure of 3,4-dimethoxybenzyl alcohol derivatives has been analyzed in various studies. For example, the crystal structure of a compound containing the 3,4-dimethoxybenzyl group has been determined, providing insights into the influence of substituents on the crystal structure of β-amino alcohols . This structural analysis is crucial for understanding the reactivity and interaction of these compounds in different chemical environments.

Chemical Reactions Analysis

3,4-Dimethoxybenzyl alcohol undergoes various chemical reactions, including oxidation and ring cleavage. The oxidation of this compound by the ligninase of Phanerocheate chrysosporium Burds results in the formation of veratraldehyde, with a stoichiometry of one H2O2 consumed per aldehyde formed . Another study reported the regiospecific oxygenations during the ring cleavage of 3,4-dimethoxybenzyl alcohol catalyzed by lignin peroxidase, leading to the formation of a new δ-lactone product .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,4-dimethoxybenzyl alcohol and its derivatives have been explored through various experimental techniques. For instance, the vibrational spectra of 3,5-dimethoxybenzyl alcohol, a related compound, have been studied using Raman and FTIR spectroscopy, providing valuable information for the in-depth study of related molecules . Additionally, the selective deprotection of the 3,4-dimethoxybenzyl (3,4DMB) group has been achieved using phenyliodine(III) bis(trifluoroacetate) (PIFA), demonstrating the compound's chemical reactivity and potential for selective transformations in synthetic chemistry .

Scientific Research Applications

Biomimetic Oxidation in Ionic Liquids

3,4-Dimethoxybenzyl alcohol (veratryl alcohol) is utilized as a model compound for lignin substructures. Its oxidation catalyzed by iron(III) porphyrins and horseradish peroxidase in ionic liquids has been explored. This reaction produces veratraldehyde and 2-hydroxymethyl-5-methoxy-2,5-cyclohexadiene-1,4-dione, demonstrating increased catalytic activity and recyclability of the catalyst in ionic liquids (Kumar, Jain, & Chauhan, 2007).

Dendrimer Precursor Studies

The compound serves as a precursor to dendrimer materials. Its structural properties, particularly in the solid state, are important for understanding and developing higher-generation dendrimers (Pan et al., 2004).

Selective Deprotection in Organic Synthesis

3,4-Dimethoxybenzyl alcohol is significant in organic synthesis for its selective deprotection properties. A method for the selective deprotection of the 3,4-dimethoxybenzyl (3,4 DMB) group has been developed, showcasing its utility in complex organic synthesis (Watanabe & Katoh, 2011).

Vibrational Spectra Analysis for Drug Development

The vibrational spectra of 3,4-dimethoxybenzyl alcohol, an important pharmaceutical intermediate, have been studied. These insights are crucial for the in-depth study of related drug molecules and dendrimers (Han et al., 2010).

Enantioselective Synthesis of Cancer Inhibitors

It is also used in the enantioselective synthesis of (S)-(+)-tylophorine, a potent cancer cell growth inhibitor. This synthesis employs copper(II)-catalyzed enantioselective intramolecular alkene carboamination (Zeng & Chemler, 2008).

Oxidation Mechanism Studies

The oxidation mechanism of benzyl alcohol derivatives, including 3,4-dimethoxybenzyl alcohol, has been studied, providing insights into complex chemical reactions and their applications in various fields (Morimoto et al., 2012).

Safety And Hazards

3,4-Dimethoxybenzyl alcohol is harmful if swallowed . It is advised to avoid contact with skin, eyes, and clothing, and to avoid ingestion and inhalation . It should be handled in accordance with good industrial hygiene and safety practice .

Future Directions

3,4-Dimethoxybenzyl alcohol is widely used in the synthesis of various cyclotriveratrylenes (CTVs), which are cyclic molecular hosts with a cavity to accommodate guest molecules . It can also be used as a precursor in the total synthesis of salvianolic acid N . This suggests that 3,4-Dimethoxybenzyl alcohol has potential applications in the field of host-guest chemistry and the synthesis of bioactive compounds .

properties

IUPAC Name

(3,4-dimethoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-5,10H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGPRYNGFWGMMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1059076
Record name Benzenemethanol, 3,4-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1059076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless viscous liquid; [Alfa Aesar MSDS]
Record name 3,4-Dimethoxybenzyl alcohol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19725
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

3,4-Dimethoxybenzyl alcohol

CAS RN

93-03-8
Record name Veratryl alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Veratryl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dimethoxybenzyl alcohol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6317
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenemethanol, 3,4-dimethoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenemethanol, 3,4-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1059076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dimethoxybenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.012
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIMETHOXYBENZYL ALCOHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MB4T4A711H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

1.0 g of α-(aminomethyl)-3,4-dimethoxybenzyl alcohol hydrochloride was suspended in 5 ml of methanol, and after adding thereto 0.85 g of 2,3-dimethoxybenzaldehyde, 0.63 ml of triethylamine was added dropwise to the mixture while stirring at room temperature. The mixture was heated under reflux for 30 minutes, and 0.24 g of sodium boron hydride was added slowly to the mixture while stirring under ice cooling. After the foaming stopped, the mixture was concentrated. The residue was subjected to a separating procedure with chloroform and water, the chloroform layer was collected, washed with water, and dried over anhydrous sodium sulfate. The solvent was distilled off, and the residue was recrystallized from ethyl acetate-n-hexane, giving 1.07 g of α-[[2,3-dimethoxybenzyl)amino]methyl]-3,4-dimethoxybenzyl alcohol, m.p. 96°-97° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.85 g
Type
reactant
Reaction Step Two
Quantity
0.63 mL
Type
reactant
Reaction Step Two
Quantity
0.24 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

22 ml of a dipotassium hydrogen phosphate/citric acid buffer solution of pH 4.5 (prepared by titrating a 0.2 M potassium dihydrogen phosphate solution with a 0.1 M citric acid solution and diluting to 1/4) were treated at 45° C. with 243 mg (1.60 mmol) of 3,4-dimethoxytoluene in 1 ml of ethanol. 0.180 mmol of a mediator (Table 1) was added with stirring. After approx. 10 minutes, the mixture was treated with 5 ml of an aqueous solution of 2 mg/ml laccase from Trametes versicolor (specific activity: approx. 18 IU/mg, defined with ABTS as substrate). After a reaction time of 22 hours with exposure to air, the reaction solution was extracted with chloroform and examined by N spectroscopy and gas chromatography. Yields of 3,4-dimethoxybenzaldehyde and 3,4-dimethoxybenzyl alcohol, see Table 1.
Name
dipotassium hydrogen phosphate citric acid
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
243 mg
Type
reactant
Reaction Step Four
Quantity
1 mL
Type
solvent
Reaction Step Four
[Compound]
Name
aqueous solution
Quantity
5 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dimethoxybenzyl alcohol
Reactant of Route 2
3,4-Dimethoxybenzyl alcohol
Reactant of Route 3
3,4-Dimethoxybenzyl alcohol
Reactant of Route 4
3,4-Dimethoxybenzyl alcohol
Reactant of Route 5
3,4-Dimethoxybenzyl alcohol
Reactant of Route 6
Reactant of Route 6
3,4-Dimethoxybenzyl alcohol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.